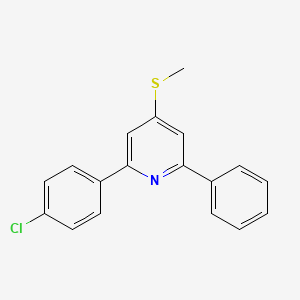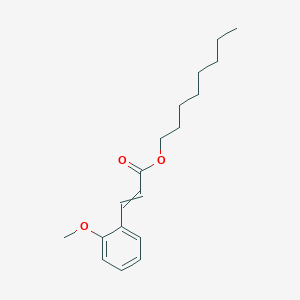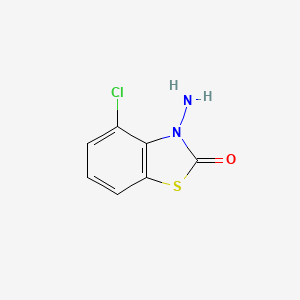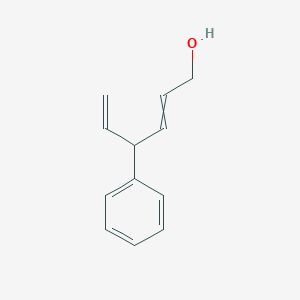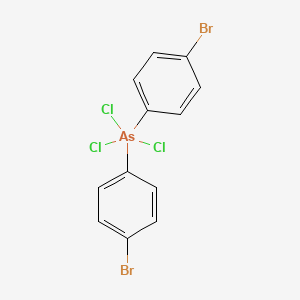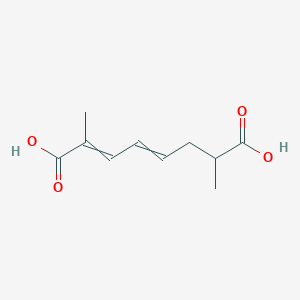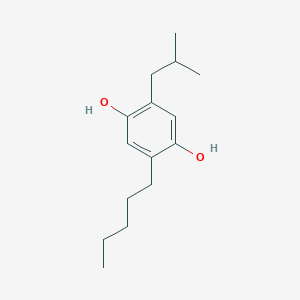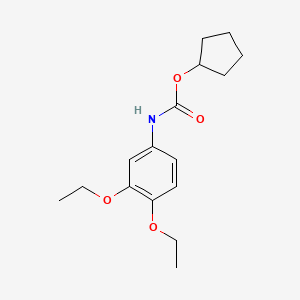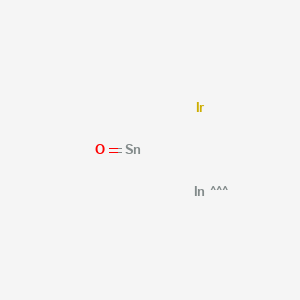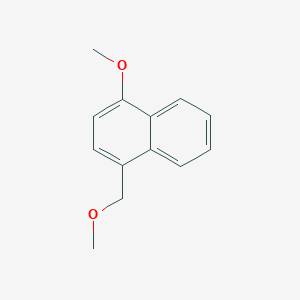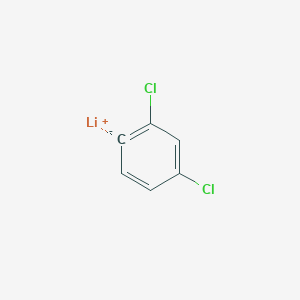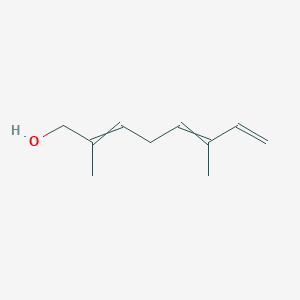
2,6-Dimethylocta-2,5,7-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,5,7-trien-1-ol can be achieved through various synthetic routes. One common method involves the reaction of isoprene units under controlled conditions to form the desired terpenoid structure. The reaction typically requires the use of catalysts such as Lewis acids to facilitate the formation of the triene structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction of natural sources, such as essential oils from plants. The compound can be isolated through distillation and purification processes to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-2,5,7-trien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Dimethylocta-2,5,7-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-2,5,7-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-1,5,7-octatrien-3-ol: Another terpenoid with similar structural features.
2,6-Dimethylocta-2,5,7-trien-4-one: A related compound with a ketone functional group instead of a hydroxyl group
Uniqueness
2,6-Dimethylocta-2,5,7-trien-1-ol is unique due to its specific triene structure and hydroxyl functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
113378-77-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,6-dimethylocta-2,5,7-trien-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,6-7,11H,1,5,8H2,2-3H3 |
InChI Key |
SFZFJUAHEYXULY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=C(C)C=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


